4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole
CAS No.: 960509-83-5
Cat. No.: VC8162399
Molecular Formula: C14H19Br2N3
Molecular Weight: 389.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 960509-83-5 |
|---|---|
| Molecular Formula | C14H19Br2N3 |
| Molecular Weight | 389.13 g/mol |
| IUPAC Name | 4,7-dibromo-2-octylbenzotriazole |
| Standard InChI | InChI=1S/C14H19Br2N3/c1-2-3-4-5-6-7-10-19-17-13-11(15)8-9-12(16)14(13)18-19/h8-9H,2-7,10H2,1H3 |
| Standard InChI Key | RCNIUQLWVBBJPN-UHFFFAOYSA-N |
| SMILES | CCCCCCCCN1N=C2C(=CC=C(C2=N1)Br)Br |
| Canonical SMILES | CCCCCCCCN1N=C2C(=CC=C(C2=N1)Br)Br |
Introduction
Chemical and Structural Properties
Molecular Architecture
4,7-Dibromo-2-octyl-2H-benzo[d] triazole features a benzotriazole core substituted with bromine atoms at the 4- and 7-positions and an octyl chain at the 2-position. The molecular formula is C₁₄H₁₉Br₂N₃, with a molecular weight of 389.13 g/mol . The octyl group enhances solubility in nonpolar solvents like chloroform, while the bromine atoms provide sites for further functionalization via cross-coupling reactions .
The compound’s canonical SMILES (CCCCCCCCN1N=C2C(=CC=C(C2=N1)Br)Br) and InChIKey (RCNIUQLWVBBJPN-UHFFFAOYSA-N) confirm its structural uniqueness . Density functional theory (DFT) calculations on analogous benzotriazoles reveal planar geometries that facilitate π-π stacking, a critical feature for charge transport in semiconducting polymers .
Physicochemical Characteristics
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Solubility: Soluble in chloroform, tetrahydrofuran (THF), and dichloromethane at room temperature.
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Storage: Stable at room temperature (RT) for 1 month or at -20°C for 6 months .
Synthesis and Functionalization
Synthetic Routes
The compound is typically synthesized via Stille cross-coupling reactions between brominated benzotriazole precursors and octyl-substituted organotin reagents . A representative pathway involves:
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Bromination: Treatment of 2-octyl-2H-benzo[d] triazole with bromine in acetic acid to introduce bromine at the 4- and 7-positions .
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Purification: Column chromatography using silica gel and chloroform/hexane eluents .
Industrial-scale production employs continuous flow processes to optimize yield (75–84%) and minimize byproducts .
Functionalization Strategies
The bromine atoms enable further modifications:
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Suzuki-Miyaura Coupling: Introduction of aryl groups for tuning electronic properties .
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Nucleophilic Substitution: Replacement of bromine with thiols or amines to alter solubility and bandgap .
Applications in Organic Photovoltaics
Donor-Acceptor Copolymers
4,7-Dibromo-2-octyl-2H-benzo[d] triazole is copolymerized with electron-rich units like benzo[1,2-b:4,5-b']difuran (BDF) to form low-bandgap polymers. Key performance metrics for select polymers are summarized below:
| Polymer | Jₛc (mA/cm²) | Vₒc (V) | FF (%) | PCE (%) |
|---|---|---|---|---|
| P1 | 8.47 ± 0.40 | 0.50 ± 0.01 | 34.77 ± 1.31 | 1.67 ± 0.10 |
| P4 | 9.80 ± 0.52 | 0.62 ± 0.02 | 41.20 ± 1.45 | 2.93 ± 0.18 |
Data sourced from Gott-Betts et al. (2022) .
P4, incorporating a 2-octyldodecyl side chain, outperforms shorter-chain analogs due to improved film morphology and reduced recombination losses . Atomic force microscopy (AFM) reveals root mean square (RMS) roughness values of 0.74 nm for P4, correlating with enhanced charge extraction .
Additive Engineering
Incorporating 1-chloronaphthalene (CN) as a processing additive increases PCEs by 15–20% via optimized phase separation. For P1, CN raises the PCE from 1.67% to 1.98% .
Emerging Applications in Materials Science
Self-Assembled Aggregates
Methoxylated derivatives of benzotriazoles self-assemble into needle-like crystalline structures with optical waveguide properties, enabling potential use in photonic devices . The octyl chain in 4,7-dibromo-2-octyl-2H-benzo[d] triazole may similarly guide hierarchical assembly, though experimental validation is pending.
Corrosion Inhibition
Benzotriazole derivatives are established corrosion inhibitors. The bromine and octyl groups in this compound could enhance adsorption on metal surfaces, forming protective films .
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